molecular formula C15H20O9 B12422180 Vanillylmethanol 4-Glucuronide-d3

Vanillylmethanol 4-Glucuronide-d3

Cat. No.: B12422180
M. Wt: 347.33 g/mol
InChI Key: FPHRLHBSOJUFOE-ASEKTBJKSA-N
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Description

Vanillylmethanol 4-Glucuronide-d3 is an isotope-labeled analog of Vanillylmethanol 4-Glucuronide. Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. Vanillylmethanol has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylmethanol 4-Glucuronide-d3 involves the glucuronidation of Vanillylmethanol. The reaction typically requires the use of glucuronic acid derivatives under specific conditions to achieve the desired product. The isotope labeling with deuterium (d3) is achieved by using deuterated reagents during the synthesis.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Vanillylmethanol 4-Glucuronide-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or acids.

    Reduction: Conversion to alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.

Scientific Research Applications

Vanillylmethanol 4-Glucuronide-d3 has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronidated compounds.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of glucuronidated compounds.

Mechanism of Action

Vanillylmethanol 4-Glucuronide-d3 exerts its effects through its interaction with specific molecular targets and pathways. It has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Vanillylmethanol 4-Glucuronide: The non-deuterated analog of Vanillylmethanol 4-Glucuronide-d3.

    Vanillylmethanol: The parent compound, an odorant found in strawberries, grapes, and olive oil.

    Other Glucuronidated Compounds: Various other glucuronidated derivatives of phenolic compounds.

Uniqueness

This compound is unique due to its isotope labeling with deuterium, which makes it particularly useful in analytical chemistry for tracing and quantification purposes. The deuterium labeling provides a distinct mass difference, allowing for precise detection and analysis.

Properties

Molecular Formula

C15H20O9

Molecular Weight

347.33 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3

InChI Key

FPHRLHBSOJUFOE-ASEKTBJKSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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